N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
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Overview
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide, also known as MPMI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPMI has been shown to have a high affinity for its target protein and has been found to be effective in various preclinical studies.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Its features include:
Researchers have synthesized various pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and diverse biological profiles .
Alzheimer’s and Parkinson’s Disease
The pyrrolidine scaffold has been explored in the context of neurodegenerative diseases. Researchers have designed compounds based on this ring system for potential treatment of Alzheimer’s and Parkinson’s diseases .
Antitumor Activity
The antitumor potential of pyrrolidine derivatives has been investigated. For instance, the title compound demonstrated antitumor activity against human malignant melanoma cells (A375) in vitro .
Anti-Tubercular Agents
Pyrrolidine-based compounds have been evaluated for their anti-tubercular activity. Researchers synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide and assessed its efficacy against Mycobacterium tuberculosis .
Stereoselective Binding to Proteins
The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Synthetic Strategies
Researchers employ two main synthetic strategies:
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including androgen receptors and phosphodiesterase 9 (PDE9) .
Mode of Action
For instance, certain pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating a potential interaction with androgen receptors . Another compound, PF-04447943, a PDE9A inhibitor, was found to elevate central cGMP levels in the brain and CSF of rodents .
Biochemical Pathways
For example, PF-04447943, a PDE9A inhibitor, has been reported to enhance synaptic plasticity and cognitive function in rodents, suggesting an impact on neurological pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound may have been designed with optimal absorption, distribution, metabolism, and excretion properties in mind.
Result of Action
For instance, PF-04447943, a PDE9A inhibitor, exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry and the spatial orientation of its substituents.
properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMBATZRVPMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide |
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